Bromocresol Green sodium salt

Descripción general

Descripción

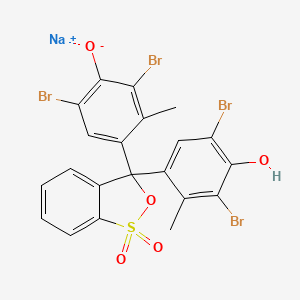

Bromocresol Green sodium salt is a pH sensitive triphenylmethane dye . It is used as a pH indicator, in various colorimetric detection studies, and as an activity tracking dye for DNA agarose gel electrophoresis . It is also used in thin-layer chromatography (TLC) for visualizing compounds containing functional groups having pKa less than 5 .

Molecular Structure Analysis

The molecular formula of Bromocresol Green sodium salt is C21H13Br4NaO5S . The molar mass is 720.02 g/mol .Chemical Reactions Analysis

Bromocresol Green sodium salt is commonly used as a pH indicator as it changes color from yellow to blue-green at pH 3.8-5.4 . The dye at a higher pH level produces a large and weakly lipophilic dianion .Physical And Chemical Properties Analysis

Bromocresol Green sodium salt appears as a tan-colored powder . It is odorless and sparingly soluble in water . It is soluble in benzene and very soluble in ethanol and diethyl ether . The transition range is pH 3.8 - pH 5.4 yellowish green - blue .Aplicaciones Científicas De Investigación

pH Indicator

Sodium bromocresol green is widely used as a pH indicator . It is a pH-sensitive triphenylmethane dye that changes color depending on the pH of the solution it’s in. The visual transition interval is from pH 3.8 (yellow) to pH 5.4 (blue) .

Colorimetric Detection Studies

This compound is useful in various colorimetric detection studies . Its color change in response to pH makes it a valuable tool in these studies.

Activity Tracking Dye for DNA Agarose Gel Electrophoresis

Sodium bromocresol green serves as an activity tracking dye for DNA agarose gel electrophoresis . In this application, it is used to monitor the progress of electrophoresis separations.

TLC (Thin-Layer Chromatography)

It is also used in TLC (thin-layer chromatography) for visualizing compounds containing functional groups having pKa less than 5 . In this context, it helps in the identification and separation of components in a mixture.

Study of Blood-Brain Permeability

Bromocresol green is used as a vital stain to study blood-brain permeability . It helps researchers understand how substances pass through the blood-brain barrier.

Determination of Glutamate Decarboxylase Activity

It has been used in the pH-sensitive colorimetric determination of glutamate decarboxylase activity . This enzyme plays a key role in the central nervous system.

Spectrophotometric Seawater Total Alkalinity Measurements

Impurities in the pH indicator dye bromocresol green can influence the quality of spectrophotometric seawater total alkalinity measurements . The purer the bromocresol green, the smaller was the total alkalinity increase per measurement .

Mecanismo De Acción

Target of Action

Sodium Bromocresol Green, also known as Bromocresol Green Sodium Salt, primarily targets serum albumin in mammalian blood samples . Serum albumin plays a crucial role in the body, including maintaining the oncotic pressure that prevents the leakage of fluid from blood vessels and the transport of various substances such as hormones, drugs, and fatty acids .

Mode of Action

The interaction between Sodium Bromocresol Green and its target is based on the compound’s pH-sensitive properties . In an aqueous solution, Sodium Bromocresol Green ionizes to give the monoanionic form (yellow) that further deprotonates at higher pH to give the dianionic form (blue), which is stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 . This property allows Sodium Bromocresol Green to serve as a pH indicator, changing from yellow (pH 4.0) to blue (pH 5.4) .

Biochemical Pathways

For instance, low serum albumin levels may indicate potential cases of kidney failure or liver disease .

Pharmacokinetics

Sodium Bromocresol Green is sparingly soluble in water but very soluble in ethanol and diethyl ether . These properties may influence its distribution if it were to be introduced into a biological system.

Result of Action

The primary result of Sodium Bromocresol Green’s action is a change in color that corresponds to the pH of the solution it is in . This color change is used to measure serum albumin concentration within mammalian blood samples, providing valuable diagnostic information .

Action Environment

The action of Sodium Bromocresol Green is influenced by the pH of its environment. Its color change property is most apparent in a pH range from 3.8 (yellow) to 5.4 (blue) . Therefore, the efficacy of Sodium Bromocresol Green as a pH indicator or a diagnostic tool can be influenced by the pH of the solution it is in . Additionally, Sodium Bromocresol Green is stable under normal storage conditions .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21;/h3-8,26-27H,1-2H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFSGAHJDGZCHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015027 | |

| Record name | Bromocresol Green sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very dark brown, dark green-black, or dark green to brown solid; [Acros Organics MSDS] | |

| Record name | Bromocresol Green sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium bromocresol green | |

CAS RN |

67763-24-0 | |

| Record name | Bromocresol Green sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067763240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromocresol Green sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-3-methyl-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

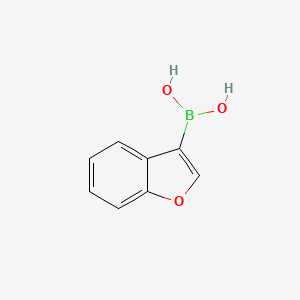

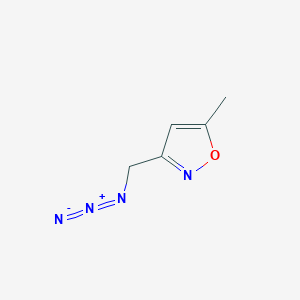

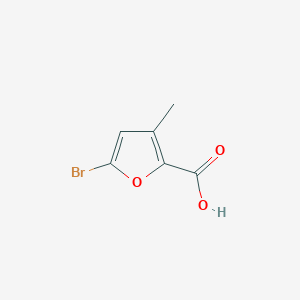

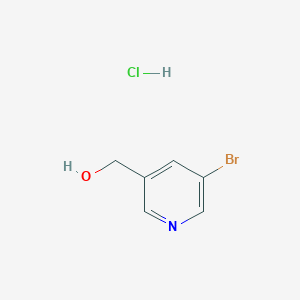

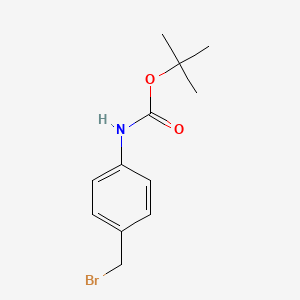

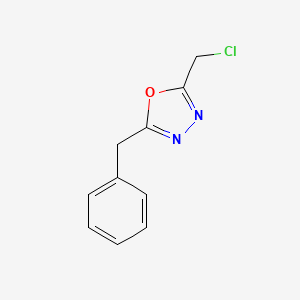

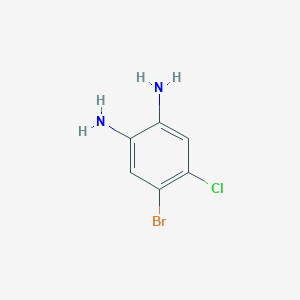

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bromocresol Green sodium salt interact with Sodium Dodecyl Sulfate (SDS), and what are the implications of this interaction?

A1: Bromocresol Green sodium salt (BCG), an anionic dye, interacts with SDS, an anionic surfactant, through a combination of forces. These include: []

Q2: How does the presence of alcohols and diols affect the aggregation behavior of Bromocresol Green sodium salt and Sodium Dodecyl Sulfate mixtures?

A2: The addition of alcohols (ethanol, propanol) and diols (ethylene glycol) to aqueous solutions containing BCG and SDS significantly impacts their aggregation behavior. Research shows that: []

Q3: What analytical techniques are commonly employed to study the interactions between Bromocresol Green sodium salt and surfactants like SDS?

A3: Conductometry is a key technique used to investigate the interactions between BCG and SDS. [] This method relies on measuring the electrical conductivity of the solution as a function of surfactant concentration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.